![molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
The compound is linked to the synthesis of heterocyclic compounds. For example, L-proline-catalyzed synthesis methods have been developed for structurally complex heterocyclic ortho-quinones, which are environmentally advantageous due to high atom economy and elimination of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antitumor Activity
Some 1,2,4-oxadiazole natural product analogs bearing the compound's structural features have been synthesized and evaluated for antitumor activity. These compounds displayed potent activity in vitro against a panel of cell lines, indicating their potential in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicide Development
The compound's framework has been explored in the development of novel herbicides. Research has shown that certain derivatives can exhibit excellent herbicidal activity, offering potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Analgesic and Anti-Inflammatory Properties
Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, similar to the compound , has shown potential analgesic and anti-inflammatory properties. These findings could lead to new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenylpropylamine and anthranilic acid. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates using a condensation reaction.", "Starting Materials": [ { "3-phenylpropylamine": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "anthranilic acid": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "3-nitrobenzo[d][1,3]dioxole": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" }, { "hydrazine hydrate": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" } ], "Reaction": [ { "Step 1": "Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Conditions": "reflux in acetic anhydride", "Reactants": [ "3-phenylpropylamine", "anthranilic acid" ], "Products": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] }, { "Step 2": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "Conditions": "reflux in ethanol", "Reactants": [ "3-nitrobenzo[d][1,3]dioxole", "hydrazine hydrate" ], "Products": [ "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ] }, { "Step 3": "Coupling of intermediates to form final product", "Conditions": "condensation reaction in DMF", "Reactants": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ], "Products": [ "7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } ] } | |
| 1207032-19-6 | |
Molekularformel |
C26H20N4O5 |
Molekulargewicht |
468.469 |
IUPAC-Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32) |
InChI-Schlüssel |
BDCWRAJXUVGBHU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
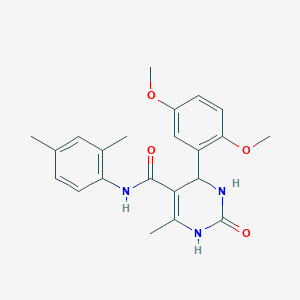

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)
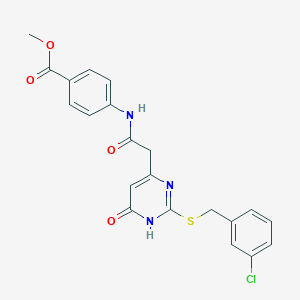

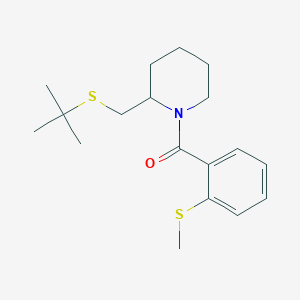
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
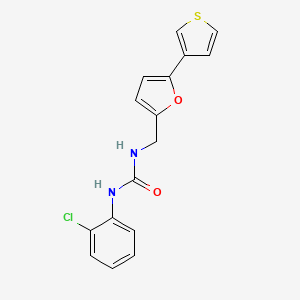
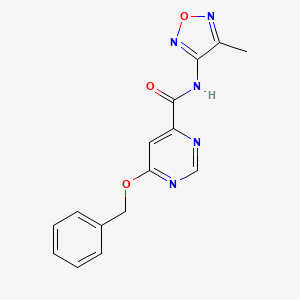

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
